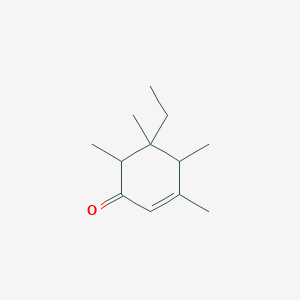
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O. It is characterized by a six-membered ring structure with multiple methyl groups and a ketone functional group. This compound is often used in the flavor and fragrance industry due to its unique odor profile, which is described as warm, caramel-like, and fruity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of a cyclohexanone derivative followed by dehydrogenation to introduce the double bond. The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization and dehydrogenation steps .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the flavor and fragrance industry to impart specific scents to products.
Mecanismo De Acción
The mechanism of action of 5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one: Lacks the ethyl and methyl groups, resulting in different chemical properties.
3,4,5,6-Tetramethyl-2-cyclohexen-1-one: Similar structure but without the ethyl group.
5-Ethyl-2-cyclohexen-1-one: Lacks the multiple methyl groups.
Uniqueness
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one is unique due to its combination of ethyl and multiple methyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry .
Propiedades
Número CAS |
17369-61-8 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-6-12(5)9(3)8(2)7-11(13)10(12)4/h7,9-10H,6H2,1-5H3 |
Clave InChI |
NWRKGLAPSUFTME-UHFFFAOYSA-N |
SMILES |
CCC1(C(C(=CC(=O)C1C)C)C)C |
SMILES canónico |
CCC1(C(C(=CC(=O)C1C)C)C)C |
Key on ui other cas no. |
17369-61-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















